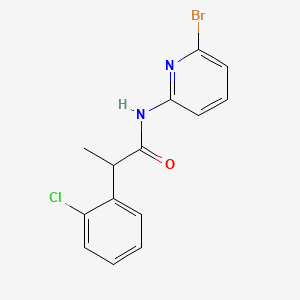
N-(6-bromopyridin-2-yl)-2-(2-chlorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-bromopyridin-2-yl)-2-(2-chlorophenyl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a bromopyridine moiety and a chlorophenyl group, making it of interest in various fields of research, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromopyridin-2-yl)-2-(2-chlorophenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromopyridine and 2-chlorophenylpropanamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 6-bromopyridine is reacted with 2-chlorophenylpropanamide under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-bromopyridin-2-yl)-2-(2-chlorophenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Oxidized forms of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-(6-bromopyridin-2-yl)-2-(2-chlorophenyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-chloropyridin-2-yl)-2-(2-chlorophenyl)propanamide
- N-(6-bromopyridin-2-yl)-2-(2-fluorophenyl)propanamide
- N-(6-bromopyridin-2-yl)-2-(2-methylphenyl)propanamide
Uniqueness
N-(6-bromopyridin-2-yl)-2-(2-chlorophenyl)propanamide is unique due to the specific combination of bromopyridine and chlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H12BrClN2O |
|---|---|
Poids moléculaire |
339.61 g/mol |
Nom IUPAC |
N-(6-bromopyridin-2-yl)-2-(2-chlorophenyl)propanamide |
InChI |
InChI=1S/C14H12BrClN2O/c1-9(10-5-2-3-6-11(10)16)14(19)18-13-8-4-7-12(15)17-13/h2-9H,1H3,(H,17,18,19) |
Clé InChI |
OTDSTJVUEZVMSG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1Cl)C(=O)NC2=NC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(1R,2R,4S)-2-(aminomethyl)-4-[5-(dimethylamino)-4H-1,2,4-triazol-3-yl]cyclopentan-1-ol](/img/structure/B12313403.png)
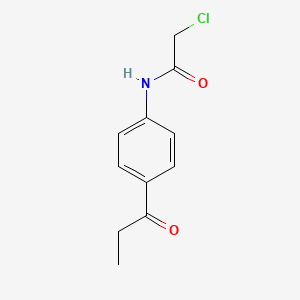
![3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B12313408.png)
![[(2-Azidoethoxy)methyl]cyclopentane](/img/structure/B12313412.png)
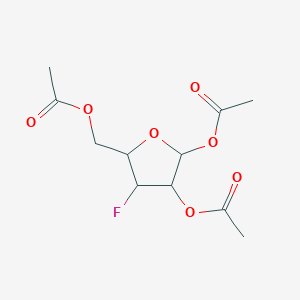

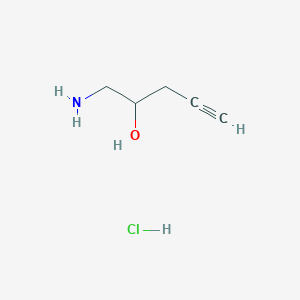
![ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B12313447.png)
![1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-](/img/structure/B12313455.png)
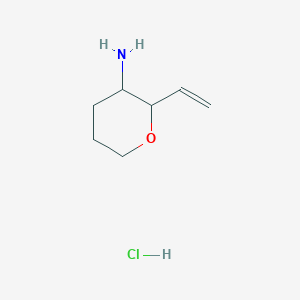
![6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12313462.png)
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis](/img/structure/B12313464.png)
![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313476.png)
